molecular formula C15H26FNO4 B2668637 tert-Butyl 4-(2-ethoxy-1-fluoro-2-oxoethyl)azepane-1-carboxylate CAS No. 2172541-40-9

tert-Butyl 4-(2-ethoxy-1-fluoro-2-oxoethyl)azepane-1-carboxylate

Cat. No.: B2668637
CAS No.: 2172541-40-9
M. Wt: 303.374
InChI Key: VFBMYPLSVDZKSE-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-ethoxy-1-fluoro-2-oxoethyl)azepane-1-carboxylate is a fluorinated azepane derivative featuring a tert-butyl carboxylate ester and a 2-ethoxy-1-fluoro-2-oxoethyl substituent. Its structural complexity necessitates advanced crystallographic tools like SHELXL and WinGX for precise characterization .

Properties

IUPAC Name

tert-butyl 4-(2-ethoxy-1-fluoro-2-oxoethyl)azepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26FNO4/c1-5-20-13(18)12(16)11-7-6-9-17(10-8-11)14(19)21-15(2,3)4/h11-12H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBMYPLSVDZKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCN(CC1)C(=O)OC(C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-ethoxy-1-fluoro-2-oxoethyl)azepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution of the bromine atom by the azepane nitrogen. The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-ethoxy-1-fluoro-2-oxoethyl)azepane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized azepane derivatives .

Scientific Research Applications

Overview

tert-Butyl 4-(2-ethoxy-1-fluoro-2-oxoethyl)azepane-1-carboxylate is a compound with significant potential in various scientific research applications, particularly in medicinal chemistry and organic synthesis. Its unique structural features allow it to participate in a variety of chemical reactions and biological interactions, making it a valuable subject of study.

Medicinal Chemistry

The compound is being explored for its potential as a precursor in the synthesis of biologically active molecules, particularly those aimed at combating antibiotic resistance. Its structural similarity to known beta-lactamase inhibitors positions it as a candidate for further development in this area.

Case Study : Research has indicated that modifications to the azepane ring can enhance the efficacy of compounds in inhibiting beta-lactamase enzymes, which are responsible for antibiotic resistance. For instance, derivatives of this compound have shown promising results in preliminary assays against resistant bacterial strains .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions makes it a versatile building block in organic synthesis.

Synthesis Example : Researchers have utilized this compound in multi-step synthesis routes to create complex molecules with potential therapeutic applications . The compound's reactivity allows for the introduction of diverse functional groups, facilitating the development of new drug candidates.

Fluorine Chemistry

The presence of fluorine in its structure enhances the lipophilicity and metabolic stability of derivatives, which is crucial for drug development. Fluorinated compounds often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts.

Research Findings : Studies have demonstrated that fluorine substitution can significantly alter the biological activity of azepane derivatives, leading to increased potency and selectivity against specific biological targets . This aspect is particularly relevant in designing new pharmaceuticals aimed at treating various diseases.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-ethoxy-1-fluoro-2-oxoethyl)azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Molecular Structure and Functional Groups

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol)
tert-Butyl 4-(2-ethoxy-1-fluoro-2-oxoethyl)azepane-1-carboxylate (Target) C₁₅H₂₄FNO₄* Fluoro, ethoxy, oxoethyl ~301.36 (estimated)
tert-Butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate C₁₅H₂₅NO₄ Ethylidene (non-fluorinated oxoethyl) 283.36
tert-Butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate C₁₄H₂₅NO₂ Aminomethyl, cyclopentane core 239.35
(S)-tert-butyl 4-aminoazepane-1-carboxylate C₁₁H₂₂N₂O₂ Amino group, azepane core 214.31

*Estimated based on structural similarity to compound, with fluorine substitution.

Key Observations :

  • The target compound distinguishes itself via the fluoro-oxoethyl group , which enhances electrophilicity and steric effects compared to the ethylidene analog in .
  • The amino group in ’s derivative enables hydrogen bonding, unlike the fluorine in the target compound, which may reduce solubility in polar solvents .

Physicochemical Properties

Compound Name Solubility Hydrogen Bonding Capacity
Target Compound Likely moderate in chloroform, DMSO* Low (fluorine is a weak H-bond acceptor)
tert-Butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate Slight in chloroform, methanol, DMSO Moderate (ester carbonyl groups)
(S)-tert-butyl 4-aminoazepane-1-carboxylate High in polar solvents (due to -NH₂) High (amine as H-bond donor)

*Inferred from structural analogs; direct data unavailable.

Key Observations :

  • The fluoro group in the target compound may increase lipophilicity, favoring membrane permeability but reducing aqueous solubility versus amino-substituted analogs .
  • Ethoxy and tert-butyl ester groups in both the target and compounds contribute to similar solubility profiles in organic solvents .

Biological Activity

tert-Butyl 4-(2-ethoxy-1-fluoro-2-oxoethyl)azepane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanism of action, efficacy in various assays, and potential therapeutic applications.

  • Molecular Formula : C15H25FNO4
  • Molecular Weight : 283.36 g/mol
  • CAS Number : 2787522-64-7

The biological activity of this compound primarily revolves around its interaction with specific biological targets. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes, potentially including tyrosinase, which is involved in melanin synthesis. This inhibition could have implications for skin pigmentation disorders and cosmetic applications.

In Vitro Studies

Recent research has focused on the compound's effects on various cell lines:

  • Tyrosinase Inhibition :
    • The compound was tested for its ability to inhibit tyrosinase activity using mushroom tyrosinase as a model. The IC50 value was determined to be approximately 14.33 μM, indicating a strong inhibitory potency compared to other known inhibitors like kojic acid .
  • Cytotoxicity Assays :
    • Cytotoxic effects were evaluated in B16F10 melanoma cells. The compound demonstrated low cytotoxicity at concentrations up to 5 μM over 72 hours, suggesting a favorable safety profile for further development .

Case Study 1: Melanogenesis Inhibition

A study investigated the effect of this compound on melanin production in B16F10 cells. The results indicated that the compound significantly reduced melanin levels in a dose-dependent manner, supporting its potential use in treating hyperpigmentation disorders.

Case Study 2: Enzyme Kinetics

The kinetic parameters of enzyme inhibition were assessed using Lineweaver-Burk plots. The results indicated that the compound acts as a competitive inhibitor of tyrosinase, which could be beneficial for developing skin-whitening agents .

Data Table: Biological Activity Summary

Activity TypeResultIC50 (μM)Reference
Tyrosinase InhibitionStrong inhibition14.33
Cytotoxicity (B16F10 Cells)Low cytotoxicity>5
Melanin ProductionReduced melanin levelsN/ACase Study 1
Enzyme KineticsCompetitive inhibitionN/ACase Study 2

Q & A

Q. What are the common synthetic routes for tert-butyl 4-(2-ethoxy-1-fluoro-2-oxoethyl)azepane-1-carboxylate?

The synthesis typically involves Boc protection of the azepane nitrogen, followed by alkylation with a fluorinated keto-ester. For example, fluorination may employ reagents like Selectfluor™, while ethoxy groups are introduced via nucleophilic substitution. Purification often uses column chromatography with solvent systems such as hexanes/ethyl acetate (with 0.25% triethylamine to suppress silanol interactions) . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side reactions like epimerization.

Q. How is the compound characterized to confirm its structure?

Key characterization methods include:

  • NMR spectroscopy : 19F^{19}\text{F} NMR to confirm fluorination (δ ~ -150 to -220 ppm for CF3_3 groups in related compounds) and 1H^{1}\text{H} NMR to verify ethoxy protons (δ 1.2–1.4 ppm).
  • X-ray crystallography : Resolve stereochemistry and bond lengths (e.g., C-F bond ~1.39 Å in fluorinated analogs) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ expected for C15_{15}H25_{25}FNO4_4).

Q. What safety precautions are required when handling this compound?

Based on SDS for analogous tert-butyl carbamates:

  • Storage : Inert atmosphere (N2_2), -20°C, away from oxidizers.
  • Handling : Use PPE (gloves, goggles), fume hood for volatile intermediates.
  • Emergency measures : For skin contact, wash with water for 15 minutes; for inhalation, move to fresh air .

Q. How is the compound purified after synthesis?

Purification often involves column chromatography (silica gel, hexanes/EtOAc gradient) or recrystallization from ethanol/water. For fluorinated derivatives, reverse-phase HPLC may resolve polar impurities. Monitor by TLC (Rf_f ~0.3 in 1:1 hexanes/EtOAc) .

Advanced Research Questions

Q. How can reaction yields be optimized for the fluorination step?

Methodology :

  • Use anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis.
  • Screen fluorinating agents (e.g., NFSI vs. Selectfluor™) for selectivity.
  • Employ DFT calculations to predict transition states and optimize steric/electronic effects.
  • Monitor reaction progress via in-situ 19F^{19}\text{F} NMR to identify intermediates .

Q. What strategies resolve contradictory data between spectroscopic and crystallographic analyses?

Approach :

  • Cross-validation : Compare NMR coupling constants (e.g., 3JH-F^3J_{\text{H-F}}) with X-ray-derived dihedral angles.
  • Dynamic NMR : Assess rotameric equilibria in solution (e.g., Boc group rotation).
  • Computational modeling : Use Gaussian or ORCA to simulate NMR shifts from crystallographic coordinates .

Q. How does the ethoxy group influence the compound’s reactivity in downstream reactions?

The ethoxy group acts as a stabilizing electron donor , reducing electrophilicity at the keto position. This impacts:

  • Nucleophilic attacks : Lower reactivity toward Grignard reagents compared to non-ethoxy analogs.
  • Hydrolysis rates : Ethoxy groups slow acid-catalyzed cleavage compared to methoxy derivatives. Experimental validation via kinetic studies (e.g., monitoring pH-dependent degradation by HPLC) is recommended .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Critical factors :

  • Chiral intermediates : Use asymmetric catalysis (e.g., Evans oxazolidinones) for azepane ring formation.
  • Crystallization-induced dynamic resolution : Leverage differential solubility of enantiomers.
  • Process analytical technology (PAT) : Implement inline FTIR/Raman to monitor enantiomeric excess (ee) during scale-up .

Q. How can environmental hazards of this compound be mitigated in lab settings?

Mitigation strategies :

  • Waste treatment : Neutralize fluorinated byproducts with Ca(OH)2_2 to precipitate fluoride ions.
  • Biodegradation studies : Screen microbial consortia for defluorination activity.
  • Green chemistry : Replace ethoxy groups with biodegradable alternatives (e.g., glycerol esters) .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

Protocol :

  • Forced degradation studies : Expose to UV light, heat (40–60°C), and varying pH (1–13).
  • LC-MS/MS : Identify degradation products (e.g., de-ethoxy or Boc-deprotected species).
  • Accelerated stability testing : Use Q10_{10} model to extrapolate shelf life .

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